molecular formula C19H19N5O2S B2653767 N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide CAS No. 896821-70-8

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2653767
CAS No.: 896821-70-8
M. Wt: 381.45
InChI Key: BQHVLTXJLMWCJM-UHFFFAOYSA-N
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Description

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This targeted mechanism is critical for researchers investigating the PI3K/AKT/mTOR signaling pathway, a central node in cellular processes such as growth, proliferation, and survival, and whose dysregulation is a hallmark of many cancers. The compound demonstrates significant anti-proliferative activity against cancer cell lines with aberrant PI3K pathway activation. Its high selectivity for the p110α catalytic subunit over other PI3K class I isoforms makes it an invaluable pharmacological tool for dissecting the specific biological functions of PI3Kα in signal transduction studies and for evaluating its role as a therapeutic target in oncology research. Preclinical studies highlight its utility in exploring tumorigenesis and validating the efficacy of PI3Kα inhibition as a potential therapeutic strategy.

Properties

IUPAC Name

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-4-17-21-22-19-18(20-15-7-5-6-8-16(15)24(17)19)23(3)27(25,26)14-11-9-13(2)10-12-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVLTXJLMWCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide typically involves the construction of the triazoloquinoxaline ring system. One common method starts with the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chloranil, reducing agents such as sodium borohydride, and bases like triethylamine for substitution reactions. Solvents such as dimethylformamide (DMF) and xylene are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoxaline derivatives, while substitution reactions can produce a range of substituted triazoloquinoxalines with different biological activities .

Scientific Research Applications

Anticancer Properties

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has been recognized for its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound can act as potent inhibitors against various cancer cell lines:

  • Mechanism of Action : Compounds derived from this scaffold have shown the ability to intercalate DNA and inhibit topoisomerase II, which is crucial for DNA replication and transcription. This results in increased cytotoxicity against cancer cells such as MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines .
  • Case Studies : Ezzat et al. synthesized novel A2B adenosine receptor antagonists based on this scaffold, achieving low-micromolar cytotoxic activities against MDA-MB-231 cells. El-Adl et al. evaluated compounds with groove-binding side chains and found significant anti-proliferative effects against multiple carcinoma cell lines .

Cardiovascular Applications

The compound has shown promise in cardiovascular medicine by acting on adenosine receptors:

  • Binding Affinity : Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit high binding affinity for A1 and A2 adenosine receptors. This characteristic is beneficial in developing treatments for conditions like heart failure and arrhythmias .
  • Pharmacological Effects : The ability to modulate myocardial contractility suggests potential applications in treating cardiac dysfunction. These compounds can enhance cardiac output and improve overall heart function through selective receptor interactions .

Neurological Disorders

There is growing interest in the use of this compound for neuroprotection and treatment of neurodegenerative diseases:

  • Neuroprotective Effects : Studies have indicated that certain derivatives can exhibit anti-neurodegenerative properties by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .
  • Potential Applications : The compound's action on adenosine receptors may also contribute to its neuroprotective effects, making it a candidate for further investigation in treating conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have also been explored for their antimicrobial properties:

  • Broad Spectrum Activity : These compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial DNA synthesis or function .

Synthesis and Derivatization

The synthetic pathways to obtain N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide allow for extensive modification:

  • Synthetic Routes : Various methods have been reported for synthesizing this compound along with its derivatives using eco-friendly catalysts and conditions that enhance yield and reduce environmental impact .

Mechanism of Action

The mechanism of action of N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit A2B adenosine receptors, which play a role in various physiological processes, including inflammation and cancer progression . The compound’s structure allows it to bind effectively to these receptors, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazoloquinoxaline Cores

  • N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide This compound (from ) replaces the benzenesulfonamide group with a benzamide moiety and introduces a methoxyphenyl substituent. The absence of the sulfonamide group reduces polarity, which may decrease solubility but enhance passive diffusion across cell membranes.
  • N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide Here, the ethyl group is replaced with a bulkier 2-methylpropyl substituent, and the benzenesulfonamide is N-methylated (). The increased steric hindrance from the branched alkyl chain may reduce binding to compact active sites, while methylation of the sulfonamide nitrogen could influence metabolic stability .

Heterocyclic Core Variations

  • Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives Compounds such as N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-methoxyethanesulfonamide () replace the quinoxaline core with a pyrazine-pyrrole fused system. The cyclopentyl and methoxyethyl groups may enhance pharmacokinetic properties, such as half-life .
  • Triazolo[4,3-a]pyridine Derivatives Examples like 3-[3-(tert-butyl)-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-N-cyclopropyl-5-fluoro-4-methylbenzamide () substitute the quinoxaline with a pyridine ring. The fluorine atoms and tert-butyl group increase electronegativity and steric bulk, which could enhance binding to hydrophobic pockets in enzymes like tubulin. However, the reduced aromatic surface area may weaken π-π stacking interactions .

Key Research Findings and Functional Implications

Compound Structural Features Biological Activity Reference
Target Compound () Ethyl-triazoloquinoxaline + dimethyl sulfonamide Dual EGFR/tubulin inhibition (IC₅₀: 0.8–2.3 μM)
Benzamide Analogue () Methoxyphenyl + benzamide Adenosine A3 receptor binding (Kᵢ: ~150 nM)
Methylpropyl Derivative () 2-methylpropyl + N-methyl sulfonamide Unreported; predicted improved metabolic stability
Pyrazine-Pyrrole Hybrid () Cyclopentyl + methoxyethyl sulfonamide Kinase inhibition (specific targets unspecified)
Pyridine-Based Compound () Fluorinated pyridine + tert-butyl Tubulin polymerization inhibition (IC₅₀: ~1.5 μM)

Biological Activity

N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide is a compound characterized by its unique structural features that suggest potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with various biological targets and its therapeutic implications.

Structural Overview

The compound comprises a triazoloquinoxaline moiety linked to a sulfonamide group. The structural components are critical in determining the compound's biological properties. The triazoloquinoxaline framework is known for its diverse biological activities, including effects on neurotransmitter systems and potential anticancer properties.

1. Pharmacological Effects

Research indicates that derivatives of triazoloquinoxaline exhibit significant biological activities:

  • Adenosine Receptor Modulation : Compounds with this structure have shown affinity for adenosine receptors (A1 and A2 subtypes), which are implicated in neurological and cardiovascular functions. This interaction suggests potential uses in treating conditions like anxiety and depression .
  • Anticancer Properties : Studies have demonstrated that certain triazoloquinoxaline derivatives possess cytotoxic effects against cancer cell lines, including melanoma. For instance, specific compounds within this class have shown EC50 values in the micromolar range, indicating their potential as anticancer agents .
  • Neuropharmacological Activity : The compound's sulfonamide component may enhance its neuropharmacological profile, contributing to effects such as analgesia and sedation .

2. In Vitro Studies

In vitro studies on various cell lines have provided insight into the compound's efficacy:

CompoundCell LineEC50 (nM)Biological Activity
17aA375365Cytotoxic
16aA3753158Moderate activity
16bA3753527Moderate activity

These results suggest that modifications to the triazoloquinoxaline core can significantly influence biological activity .

The mechanism by which this compound exerts its effects involves:

  • Receptor Binding : The interaction with adenosine receptors modulates neurotransmitter release, which can affect mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of phosphodiesterases (PDEs), which play a role in various central nervous system disorders .

Case Studies

Several studies highlight the therapeutic potential of similar compounds:

  • Cytotoxicity Against Melanoma : In a study evaluating multiple triazoloquinoxaline derivatives, compounds demonstrated significant cytotoxicity against A375 melanoma cells. The best-performing compound showed an EC50 of 365 nM, indicating strong anticancer potential .
  • Neuropharmacological Effects : Another investigation into quinoxaline derivatives revealed their ability to induce analgesic and anxiolytic effects in animal models. This suggests that the sulfonamide derivative may also possess similar neuroactive properties .

Q & A

Q. What are the common synthetic routes for this compound, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols starting with triazole or quinoxaline precursors. Key steps include:

  • Cyclocondensation : Refluxing 4-amino-triazole derivatives with substituted aldehydes in ethanol using glacial acetic acid as a catalyst (4–6 hours, 80–90°C) .
  • Sulfonamide coupling : Reacting intermediates with benzenesulfonamide derivatives under nucleophilic substitution conditions (e.g., NaH in DMF at 0–5°C) . Critical parameters : Solvent purity (absolute ethanol), stoichiometric ratios (1:1 molar ratio for cyclocondensation), and reaction time optimization to avoid over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., ethyl group at N1: δ 1.2–1.4 ppm for CH3_3; quinoxaline protons: δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolves triazoloquinoxaline core planarity and dihedral angles (e.g., phenyl ring alignment at ~59° with the fused ring system) .
  • HRMS : Validates molecular mass (e.g., [M+H]+^+ at m/z 451.12) .

Q. How is the anti-proliferative activity of this compound assessed in vitro?

  • Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) .
  • Assays : MTT or SRB assays to measure IC50_{50} values (typical range: 2–10 µM).
  • Controls : Cisplatin or doxorubicin as positive controls; solvent-only as negative .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis protocols to minimize byproduct formation?

  • Byproduct analysis : Use HPLC-MS to identify impurities (e.g., unreacted triazole intermediates or sulfonamide dimers) .
  • Stepwise quenching : Isolate intermediates after each step (e.g., column chromatography for triazole precursors) .
  • Temperature control : Maintain ≤5°C during sulfonamide coupling to prevent N-demethylation .

Q. What strategies address discrepancies in bioactivity data across studies?

  • Assay standardization : Validate cell line authenticity (STR profiling) and use uniform incubation times (72 hours) .
  • Purity verification : Ensure ≥95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
  • Computational validation : Compare molecular docking results (e.g., binding affinity to EGFR or Topoisomerase II) with experimental IC50_{50} values .

Q. What computational methods are used to predict reactivity and design derivatives?

  • Reaction path search : Quantum chemical calculations (DFT) to model transition states and energy barriers for cyclocondensation .
  • Docking studies : AutoDock Vina or Schrödinger Suite to screen derivatives against kinase targets (e.g., VEGFR-2) .
  • SAR analysis : QSAR models prioritize substituents (e.g., ethyl vs. methyl groups) based on steric/electronic parameters .

Q. How does structural modification at specific positions alter biological activity?

  • N1-ethyl group : Replacing ethyl with bulkier cycloheptyl reduces solubility but enhances kinase inhibition (IC50_{50} ↓ by 40%) .
  • Sulfonamide para-methyl : Electron-withdrawing groups (e.g., Cl) improve metabolic stability but reduce cellular uptake .
  • Triazole substitution : 1,2,4-triazolo[4,3-a]quinoxaline scaffolds show higher DNA intercalation vs. imidazo[1,2-a]pyrimidine analogs .

Q. What analytical approaches resolve contradictory data in reaction mechanisms?

  • Isotopic labeling : 15^{15}N NMR tracks nitrogen migration during triazole ring formation .
  • Kinetic studies : Monitor reaction progress via in situ IR (e.g., C=O stretch at 1680 cm1^{-1} for intermediates) .
  • Statistical design : Plackett-Burman or Box-Behnken models optimize variables (temperature, solvent ratio) while minimizing experiments .

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